molecular formula C12H14Cl2Ti B11938000 Titanium,dichlorobis[(1,2,3,4,5-H)-1-methyl-2,4-cyclopentadien-1-yl]-(9ci)

Titanium,dichlorobis[(1,2,3,4,5-H)-1-methyl-2,4-cyclopentadien-1-yl]-(9ci)

Katalognummer: B11938000
Molekulargewicht: 277.01 g/mol
InChI-Schlüssel: HAEBMOGKTDSWHJ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for RCL T246506 are not extensively documented. it is typically synthesized through organometallic chemistry techniques involving titanium. The preparation methods may involve the reaction of titanium tetrachloride with organic ligands under controlled conditions to form the desired compound. Industrial production methods for such compounds often require stringent conditions to ensure purity and yield.

Analyse Chemischer Reaktionen

RCL T246506 undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also participate in reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: RCL T246506 can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

RCL T246506 has several scientific research applications, including:

    Chemistry: It is used in the study of organometallic chemistry and catalysis. Researchers explore its reactivity and potential as a catalyst in various chemical reactions.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: RCL T246506 is used in industrial processes that require titanium-based catalysts or reagents.

Wirkmechanismus

The mechanism of action of RCL T246506 involves its interaction with molecular targets and pathways. As a titanium-based compound, it can coordinate with various ligands and participate in catalytic cycles. The specific molecular targets and pathways depend on the context of its application, such as catalysis or biological interactions.

Vergleich Mit ähnlichen Verbindungen

RCL T246506 can be compared with other titanium-based compounds, such as:

    Titanium tetrachloride (TiCl4): A common titanium compound used in various industrial processes.

    Titanocene dichloride (C10H10Cl2Ti): Another organometallic titanium compound with applications in catalysis and materials science.

RCL T246506 is unique due to its specific molecular structure and reactivity, which may offer distinct advantages in certain applications compared to other similar compounds .

Eigenschaften

Molekularformel

C12H14Cl2Ti

Molekulargewicht

277.01 g/mol

InChI

InChI=1S/2C6H7.2ClH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2

InChI-Schlüssel

HAEBMOGKTDSWHJ-UHFFFAOYSA-L

Kanonische SMILES

C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.